molecular formula C19H19ClN2O3S B2585552 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 954669-09-1

2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2585552
CAS No.: 954669-09-1
M. Wt: 390.88
InChI Key: SEWQDPDCNGUXDW-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.

    Attachment of the benzylthio group: This is typically done through a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophile.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzylthio and chlorophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide: Similar structure with a different position of the chlorine atom.

    2-(benzylthio)-N-((3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide: Similar structure with a fluorine atom instead of chlorine.

    2-(benzylthio)-N-((3-(3-bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

2-(benzylthio)-N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorophenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c20-15-7-4-8-16(9-15)22-11-17(25-19(22)24)10-21-18(23)13-26-12-14-5-2-1-3-6-14/h1-9,17H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQDPDCNGUXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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